Dorsmanin G
Description
Dorsmanin G is a prenylated flavonoid isolated from Dorstenia mannii (Moraceae), a medicinal plant traditionally used to treat infections and inflammatory conditions . Structurally, it belongs to a class of flavonoids characterized by hydroxyl and prenyl (isoprenoid) substitutions, which are critical for its bioactivity. Alongside dorsmanin A, B, C, E, F, and I, this compound has demonstrated significant antifungal activity against Candida albicans, a common opportunistic pathogen in immunocompromised individuals . While its exact molecular structure remains unspecified in available literature, its classification within the dorsmanin group suggests shared structural motifs, such as a flavone backbone modified with prenyl groups at specific positions.
Properties
Molecular Formula |
C25H28O7 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-7-14-23-15(10-20(32-23)25(3,4)30)22(29)21-18(28)11-19(31-24(14)21)13-6-8-16(26)17(27)9-13/h5-6,8-9,19-20,26-27,29-30H,7,10-11H2,1-4H3 |
InChI Key |
GHPCQDAMKFOYPM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C |
Synonyms |
dorsmanin G |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dorsmanin G typically involves the prenylation of flavonoid precursors. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction is usually carried out under reflux conditions to facilitate the attachment of the prenyl group to the flavonoid core.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from Dorstenia mannii using solvents like methanol or ethanol. The plant material is subjected to maceration or Soxhlet extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Dorsmanin G undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavonoids.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Alkylated flavonoid derivatives.
Scientific Research Applications
Chemistry
In chemistry, Dorsmanin G is studied for its potential as a natural antioxidant. Its ability to scavenge free radicals makes it a candidate for use in preserving food and cosmetic products.
Biology
Biologically, this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has been tested for its efficacy in inhibiting the growth of microorganisms such as Candida albicans and Mycobacterium tuberculosis .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its antioxidant properties suggest it could be beneficial in treating diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry
Industrially, this compound can be used as a natural preservative in food and cosmetic products due to its antioxidant and antimicrobial properties.
Mechanism of Action
Dorsmanin G exerts its effects primarily through its interaction with cellular oxidative pathways. It scavenges free radicals, thereby reducing oxidative stress within cells. The compound also inhibits the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Flavonoids
Dorsmanin G is part of a family of prenylated flavonoids isolated from Dorstenia mannii. Key structural analogs include:
Key Structural Insights :
- Prenylation enhances lipophilicity, improving membrane permeability and target binding .
- Substitution patterns (e.g., hydroxylation at specific positions) influence antioxidant and antimicrobial potency. For example, dorsmanin F’s cytotoxicity against MDR cancer cells is attributed to its unique prenyl arrangement, which may facilitate interactions with ABC transporters .
Functional Comparison: Antifungal Activity
This compound and related compounds exhibit antifungal properties, but efficacy varies across structural analogs and pathogens:
Activity Against Candida albicans
- This compound : Active, though potency data (e.g., MIC values) are unspecified .
- Dorsmanin A–C, E, F, I : All show activity, suggesting conserved mechanisms across the dorsmanin group .
- Curcumin : Superior to fluconazole in inhibiting Candida adhesion and growth .
- Maclura tinctoria Flavonoids: Two of five prenylated analogs were inactive, highlighting structural specificity in bioactivity .
Activity Against Other Pathogens
- Curcumin : Effective against Cryptococcus neoformans and Sporothrix schenckii .
- Vitex negundo Flavone Glycoside : Active against Trichophyton mentagrophytes .
- Bergamot Coumarins : Antifungal activity against dermatophytes and yeast .
Mechanistic Notes:
Functional Comparison: Anticancer Activity
While direct data on this compound’s anticancer effects are lacking, insights can be extrapolated from structurally related compounds:
Cytotoxicity Against MDR Cancer Cells
- Dorsmanin F: IC₅₀ values in the low micromolar range against leukemia (CEM/ADR5000) and colon adenocarcinoma (HCT116 p53⁻/⁻) cells .
- Poinsettifolin B : Comparable efficacy to dorsmanin F, suggesting shared targets (e.g., ABC transporters) .
- Isobavachalcone : Potent activity (IC₅₀ = 0.32 μM) against glioblastoma (U87MG) cells .
Mechanisms of Action
Pharmacological Advantages and Limitations
Advantages of this compound :
- Structural prenylation enhances bioavailability compared to non-prenylated flavonoids.
Limitations :
- Limited pharmacokinetic data (e.g., metabolism, toxicity).
- No direct evidence of anticancer activity; requires further validation.
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing Dorsmanin G in academic research?
To synthesize this compound, researchers must adhere to rigorous protocols. Key steps include:
- Reaction conditions : Specify temperature, solvent systems, and catalysts (e.g., palladium-mediated cross-coupling for complex scaffolds) .
- Purification : Use column chromatography or HPLC, with retention times and solvent gradients documented for reproducibility .
- Characterization : Employ NMR (¹H, ¹³C), mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. Provide spectral data tables (e.g., δ-values, coupling constants) in supplementary materials .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Purity assays : Use HPLC-UV/Vis with a calibration curve (e.g., linearity range: 0.1–100 µg/mL) and report percentage purity .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS. Tabulate degradation products and half-life calculations .
Advanced Research Questions
Q. How should conflicting bioactivity data for this compound across studies be methodologically addressed?
- Data harmonization : Replicate experiments using standardized protocols (e.g., identical cell lines, assay conditions) to isolate variables .
- Statistical reconciliation : Apply meta-analysis with random-effects models to quantify heterogeneity (e.g., I² statistic). For example, if IC₅₀ values vary, compute weighted averages and confidence intervals .
- Mechanistic validation : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity and rule off-target effects .
What frameworks guide the formulation of hypothesis-driven research questions for this compound’s mechanism of action?
- PICO framework : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (apoptosis markers) .
- FINER criteria : Ensure questions are Feasible (resources available), Novel (unexplored signaling pathways), and Ethical (in vitro before in vivo testing) .
Q. How can researchers design robust dose-response studies to minimize variability in this compound’s efficacy assays?
- Experimental design : Use a 6-point logarithmic dilution series (e.g., 1 nM–100 µM) with triplicate measurements. Include positive (staurosporine) and vehicle controls .
- Data normalization : Express results as % inhibition relative to controls and apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values .
- Error mitigation : Report CV% for intra-assay variability and use ANOVA to compare inter-experimental consistency .
Data Management & Reproducibility
Q. What strategies ensure compliance with GDPR and ethical standards when handling this compound-related human trial data?
- Informed consent : Use plain-language templates disclosing data usage (e.g., “Results may be published anonymously”) .
- Data anonymization : Encrypt identifiers (e.g., replace patient IDs with alphanumeric codes) and store raw datasets in password-protected repositories .
- Documentation : Maintain a Record of Processing Activities (ROPA) detailing data flow from collection to deletion .
Q. How should researchers address reproducibility challenges in this compound’s preclinical studies?
- Protocol transparency : Publish step-by-step methodologies, including equipment brands (e.g., “Agilent 1260 Infinity HPLC”) and software versions .
- Data sharing : Deposit raw spectra, chromatograms, and statistical scripts in open-access platforms like Zenodo or Figshare .
- Collaborative validation : Partner with independent labs for inter-laboratory reproducibility studies, reporting concordance metrics (e.g., Pearson’s r ≥ 0.85) .
Contradiction Analysis & Interpretation
Q. What systematic approaches resolve discrepancies between computational predictions and experimental results for this compound’s binding affinity?
- Docking validation : Compare AutoDock Vina vs. Schrödinger Glide scores and align with SPR (Surface Plasmon Resonance) data .
- Structural dynamics : Perform MD simulations (e.g., 100 ns trajectories) to assess ligand-protein stability vs. crystallographic data .
- Error analysis : Quantify force field inaccuracies (e.g., RMSD > 2.0 Å) and recalibrate using experimental benchmarks .
Q. How can researchers differentiate between assay artifacts and true biological effects in this compound studies?
- Counter-screening : Test compounds with similar scaffolds to rule out nonspecific interactions (e.g., fluorescence interference in HTS) .
- Orthogonal assays : Validate findings across platforms (e.g., Western blot vs. ELISA for protein quantification) .
- Negative controls : Include inactive enantiomers or scrambled peptides to confirm target specificity .
Methodological Resources
For further guidance, consult:
- Experimental design : Creswell’s Research Design for qualitative-quantitative frameworks .
- Data analysis : Prism 10 Statistics Guide (GraphPad) for ANOVA, regression, and meta-analysis .
- Ethical compliance : EUR Data Management Handbook for GDPR-compliant workflows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
